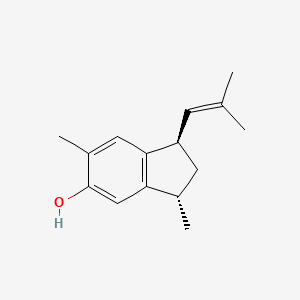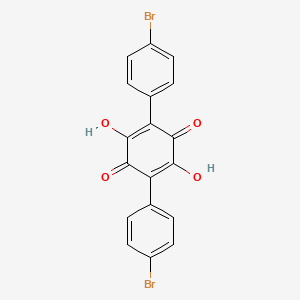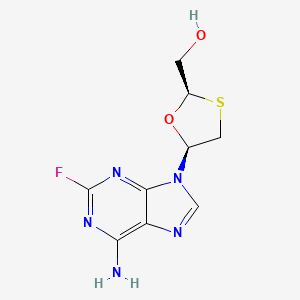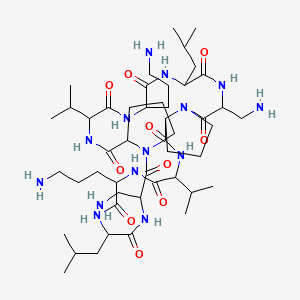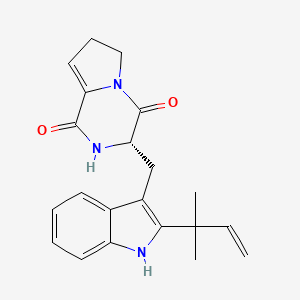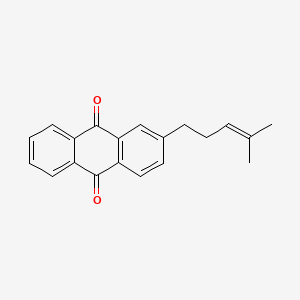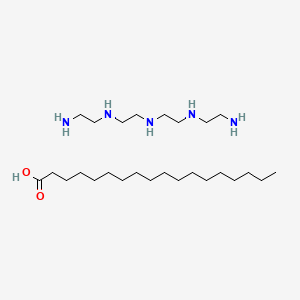
Einecs 261-230-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 261-230-7, also known as 2,4,6-trinitrotoluene (TNT), is a chemical compound that has been widely used in various applications, particularly in the field of explosives. It is a yellow, odorless solid that is highly explosive and has been used extensively in military and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, the dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous flow of toluene and nitrating agents through reactors, with careful control of temperature and reaction time to maximize yield and minimize the formation of by-products.
化学反应分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: TNT can be oxidized to produce various oxidation products.
Reduction: Reduction of TNT can lead to the formation of aminodinitrotoluenes and other reduced products.
Substitution: TNT can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are often used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives of toluene, depending on the specific reaction conditions and reagents used.
科学研究应用
2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:
Chemistry: TNT is used as a standard explosive in chemical research to study explosive reactions and kinetics.
Biology: Research has been conducted on the environmental impact of TNT and its degradation products on biological systems.
Medicine: While not directly used in medicine, studies on TNT’s toxicology have provided insights into its effects on human health.
Industry: TNT is a key component in the manufacture of explosives for mining, construction, and military applications.
作用机制
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release large amounts of energy. The decomposition involves the breaking of nitrogen-oxygen bonds, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.
相似化合物的比较
Similar Compounds
- 2,4-dinitrotoluene (DNT)
- 2,6-dinitrotoluene (DNT)
- 1,3,5-trinitrobenzene (TNB)
Uniqueness
Compared to other nitroaromatic compounds, 2,4,6-trinitrotoluene is unique due to its stability and ease of handling, making it a preferred choice for military and industrial explosives. Its explosive power and relatively low sensitivity to shock and friction also contribute to its widespread use.
属性
CAS 编号 |
58379-33-2 |
|---|---|
分子式 |
C26H59N5O2 |
分子量 |
473.8 g/mol |
IUPAC 名称 |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C8H23N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;9-1-3-11-5-7-13-8-6-12-4-2-10/h2-17H2,1H3,(H,19,20);11-13H,1-10H2 |
InChI 键 |
CDCSRZWJRXOXLQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCNCCNCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


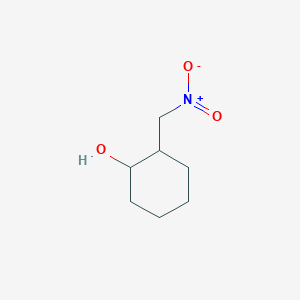

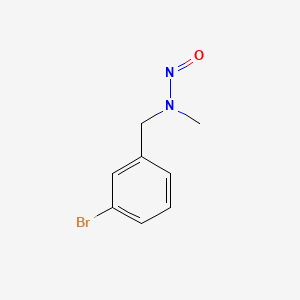
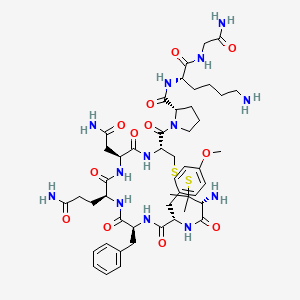
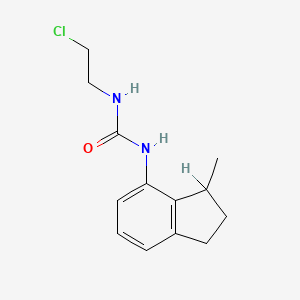
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
